molecular formula C8H9NO B13025330 3,3a-Dihydro-1H-indol-2(7aH)-one

3,3a-Dihydro-1H-indol-2(7aH)-one

Cat. No.: B13025330
M. Wt: 135.16 g/mol
InChI Key: PHVCSIZSFXRLIA-UHFFFAOYSA-N
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Description

3,3a-Dihydro-1H-indol-2(7aH)-one is a heterocyclic organic compound that belongs to the indole family. Indoles are widely recognized for their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure, which includes a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a-Dihydro-1H-indol-2(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3,3a-Dihydro-1H-indol-2(7aH)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, such as indole-2,3-dione.

    Reduction: Reduction to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Indole-2,3-dione.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated indoles.

Scientific Research Applications

3,3a-Dihydro-1H-indol-2(7aH)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3a-Dihydro-1H-indol-2(7aH)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its presence in natural products like tryptophan.

    2,3-Dihydro-1H-indole: A reduced form of indole with similar chemical properties.

    Indole-2,3-dione: An oxidized derivative of indole.

Uniqueness

3,3a-Dihydro-1H-indol-2(7aH)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

1,3,3a,7a-tetrahydroindol-2-one

InChI

InChI=1S/C8H9NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4,6-7H,5H2,(H,9,10)

InChI Key

PHVCSIZSFXRLIA-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC2NC1=O

Origin of Product

United States

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